Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)7-5-6-8(11)12/h8H,5-7,12H2,1-4H3 |
InChI Key |
LIRYNCCGMSHRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-amino-1-methylcyclopentane in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural compounds .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Methyl 3-aminocyclopentanecarboxylate
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Functional Groups: Methyl ester, amino group.
- Structural Differences :
- Smaller ester group (methyl vs. tert-butyl) reduces steric hindrance and increases polarity.
- Cyclopentane backbone aligns with the target compound but lacks the 1-methyl substituent.
- Implications: Higher solubility in polar solvents compared to tert-butyl analogs. Increased reactivity in ester hydrolysis due to reduced steric protection . Limited stability under acidic conditions compared to tert-butyl-protected esters.
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- Key Functional Groups : Tert-butyl ester, hydroxymethyl, methoxyphenyl, pyrrolidine ring.
- Structural Differences :
- Pyrrolidine (5-membered nitrogen-containing ring) instead of cyclopentane.
- Additional substituents (hydroxymethyl and methoxyphenyl) introduce hydrogen-bonding and aromatic interactions.
- Greater molecular complexity and weight limit solubility in non-polar media. Stability under standard storage conditions, similar to tert-butyl esters in the target compound .
tert-Butyl 2-oxocyclopentane-1-carboxylate
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- Key Functional Groups : Tert-butyl ester, ketone.
- Structural Differences: Oxo group (C=O) replaces the amino group, altering electronic properties. No methyl substituent at position 1.
- Implications: Ketone enables nucleophilic additions (e.g., Grignard reactions), contrasting with the amino group’s nucleophilicity in the target compound . Similar tert-butyl ester stability under ambient conditions .
Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate
- Molecular Formula: C₁₂H₂₃NO₂
- Molecular Weight : 213.32 g/mol
- Key Functional Groups: Tert-butyl ester, amino group, cyclohexane backbone.
- Structural Differences :
- Cyclohexane ring (6-membered) vs. cyclopentane (5-membered), reducing ring strain.
- Chair conformation of cyclohexane enhances steric accessibility compared to puckered cyclopentane.
- Implications :
Biological Activity
Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopentane ring. The synthesis typically involves protecting the amino group using tert-butyl carbamate (Boc) protection. The synthetic route commonly employs reagents such as tert-butyl chloroformate and diisopropylethylamine (DIPEA) under mild conditions to achieve high yields and purity .
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can engage in ionic interactions. These interactions can modulate enzyme activity and receptor function, leading to various biological effects .
Enzyme Interaction
Research indicates that this compound functions as a biochemical probe in studying enzyme mechanisms. Its ability to bind to enzymes may facilitate the understanding of catalytic processes and enzyme regulation .
Therapeutic Potential
The compound has been explored for its potential therapeutic properties. It has been investigated in the context of cardiovascular diseases and other health conditions due to its ability to modulate biological pathways . Specifically, studies have suggested that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making them candidates for drug development .
Cytotoxic Activity
In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant induction of apoptosis in HepG2 cells through caspase activation, indicating their potential as anticancer agents .
| Compound | Cell Line | Cytotoxic Effect | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | High | Caspase activation, cell cycle arrest |
| Compound B | Huh7 | Moderate | Induction of apoptosis |
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's role in modulating immune responses. For example, it has been shown to act as a Toll-like receptor (TLR) antagonist, which may have implications for treating autoimmune diseases . This suggests a broader application in immunotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
